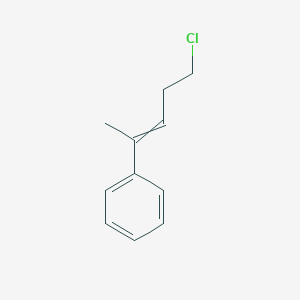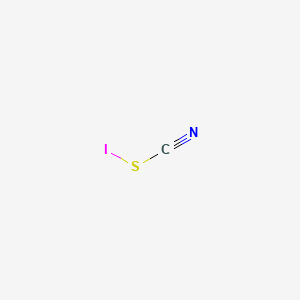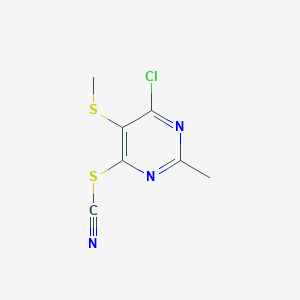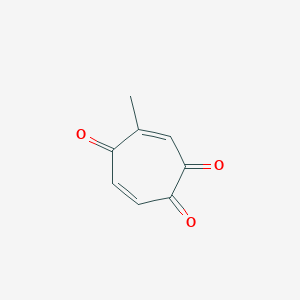
Chuangximycin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chuangximycin sodium is an antibiotic compound isolated from the bacterium Actinoplanes tsinanensis. It was discovered in the 1970s and is known for its unique indole-dihydrothiopyran heterocyclic skeleton. This compound exhibits significant antibacterial activity and has shown efficacy in both in vitro and in vivo models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of chuangximycin sodium involves a series of enzymatic reactions. The key steps include the formation of the indole-dihydrothiopyran skeleton and the incorporation of sulfur into the molecule. The biosynthetic gene cluster responsible for this compound production has been identified and characterized .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Actinoplanes tsinanensis under controlled conditions. The fermentation broth is then processed to isolate and purify the antibiotic compound. Advances in synthetic biology and combinatorial biosynthesis have also paved the way for the production of novel chuangximycin derivatives .
Chemical Reactions Analysis
Types of Reactions
Chuangximycin sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole-dihydrothiopyran skeleton.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chuangximycin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sulfur incorporation in natural products.
Biology: The compound is studied for its antibacterial activity and its mechanism of action against bacterial pathogens.
Medicine: this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound’s unique structure makes it a valuable candidate for the development of new antibiotics and other therapeutic agents
Mechanism of Action
Chuangximycin sodium exerts its antibacterial effects by inhibiting bacterial tryptophanyl-tRNA synthetase. This enzyme is essential for protein synthesis in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound’s unique indole-dihydrothiopyran skeleton plays a crucial role in its binding to the enzyme and its subsequent inhibitory activity .
Comparison with Similar Compounds
Chuangximycin sodium is unique due to its indole-dihydrothiopyran heterocyclic skeleton. Similar compounds include:
Indolmycin: Another indole alkaloid antibiotic that inhibits tryptophanyl-tRNA synthetase.
Thiostrepton: A sulfur-containing antibiotic with a different mechanism of action.
Lincosamides: A class of antibiotics that also target bacterial protein synthesis but through different molecular pathways.
This compound stands out due to its specific inhibition of tryptophanyl-tRNA synthetase and its potential for the development of novel antibacterial agents .
Properties
CAS No. |
102419-73-8 |
|---|---|
Molecular Formula |
C12H10NNaO3S |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
sodium;sulfanyl 5-methyl-7-oxa-2-azanidatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylate |
InChI |
InChI=1S/C12H10NO3S.Na/c1-6-7-5-13-8-3-2-4-9(10(7)8)15-11(6)12(14)16-17;/h2-6,11,17H,1H3;/q-1;+1 |
InChI Key |
UBHAHHJGTOJRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC=CC3=C2C1=C[N-]3)C(=O)OS.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)



![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)




![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)

